molecular formula C11H16OS B7991757 1-[2-(Methylthio)phenyl]-2-methyl-2-propanol CAS No. 1379369-64-8

1-[2-(Methylthio)phenyl]-2-methyl-2-propanol

Cat. No.: B7991757
CAS No.: 1379369-64-8
M. Wt: 196.31 g/mol
InChI Key: OVYPJELQZBRKQR-UHFFFAOYSA-N
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Description

1-[2-(Methylthio)phenyl]-2-methyl-2-propanol is a tertiary alcohol characterized by a methylthio-substituted phenyl group attached to a branched propanol backbone. The methylthio (-SMe) group at the ortho position of the aromatic ring and the geminal methyl groups on the propanol moiety contribute to its unique steric and electronic properties.

Properties

IUPAC Name

2-methyl-1-(2-methylsulfanylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-11(2,12)8-9-6-4-5-7-10(9)13-3/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYPJELQZBRKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258030
Record name Benzeneethanol, α,α-dimethyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379369-64-8
Record name Benzeneethanol, α,α-dimethyl-2-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379369-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, α,α-dimethyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methylthio)phenyl]-2-methyl-2-propanol typically involves the reaction of 2-(methylthio)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction proceeds under anhydrous conditions and is followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Methylthio)phenyl]-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents.

Major Products:

    Oxidation: 1-[2-(Methylthio)phenyl]-2-methylpropan-2-one.

    Reduction: 1-[2-(Methylthio)phenyl]-2-methylpropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Methylthio)phenyl]-2-methyl-2-propanol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Methylthio)phenyl]-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

a. 1-p-Nitrophenyl-2-(N-methyl-dichloroacetamido)-propanol-1
  • Structure: Features a para-nitro phenyl group and a dichloroacetamido substituent on the propanol backbone.
  • Key Differences: The nitro group (electron-withdrawing) contrasts with the methylthio group (electron-donating) in the target compound, significantly altering reactivity.
  • Applications : Studied for antimicrobial effects, highlighting how electron-withdrawing groups enhance bioactivity compared to sulfur-containing analogs .
b. 1-(2-(Methylthio)phenyl)prop-2-yn-1-ol
  • Structure : A propargyl alcohol derivative with the same methylthio-phenyl group but an alkyne functionality.
  • Reactivity: Undergoes PdI2/KI-catalyzed carbonylation to form benzothiophene-2-acetic esters, a reaction pathway unavailable to the saturated propanol derivative due to the absence of triple-bond reactivity .
  • Catalytic Utility : Demonstrates the role of methylthio groups in facilitating heterocyclization reactions .
c. 2-Amino-2-methylpropanol
  • Structure: A primary alcohol with an amino group and geminal methyl substituents.
  • Physicochemical Properties : Higher density (0.934 g/cm³) and basicity compared to the tertiary alcohol structure of the target compound. Used in gas chromatography (GC/NPD) due to its amine functionality, whereas sulfur-containing analogs may require different analytical methods .

Functional Group Comparisons

a. Methylthio (-SMe) vs. Methoxy (-OMe) Groups
  • Electronic Effects: The methylthio group in 1-[2-(Methylthio)phenyl]-2-methyl-2-propanol is less electron-donating than methoxy (e.g., in o-methoxyphenylacetone, [5211-62-1]), influencing aromatic electrophilic substitution rates and metal coordination .
  • Steric Impact : Both groups occupy similar steric profiles, but the sulfur atom’s larger van der Waals radius may enhance steric hindrance in the target compound .
b. Propanol vs. Propanone Backbones
  • 1-(2-Thienyl)-1-propanone: A ketone derivative with a thiophene ring. The absence of a hydroxyl group reduces hydrogen-bonding capacity, leading to lower solubility in polar solvents compared to the target alcohol. Thiophene’s aromaticity also alters conjugation effects relative to phenyl groups .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications
This compound ~196.3 (estimated) Not reported Tertiary alcohol, -SMe Organic synthesis, catalysis
2-Amino-2-methylpropanol 89.16 334.7 Primary alcohol, -NH2 Chromatography, solvents
1-(2-Thienyl)-1-propanone 140.21 Not reported Ketone, thiophene Pharmaceutical intermediates
o-Methoxyphenylacetone 164.20 Not reported Ketone, -OMe Fragrance synthesis

Biological Activity

1-[2-(Methylthio)phenyl]-2-methyl-2-propanol, also known as a methylthio-substituted phenolic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The chemical structure of this compound features a methylthio group attached to a phenyl ring, combined with a tertiary alcohol functional group. Its molecular formula is C11H16OSC_{11}H_{16}OS, and it has a molecular weight of approximately 200.31 g/mol. The presence of the methylthio group is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Toxicological Studies

A toxicological evaluation revealed that the acute oral median lethal dose (LD50) for this compound is approximately 1984 mg/kg in rats. Clinical signs observed in high-dose groups included dyspnoea, ruffled fur, and neurological effects such as clonic convulsions . These findings are crucial for understanding safety profiles in potential therapeutic applications.

Genotoxicity

In vitro genotoxicity assays conducted using bacterial reverse mutation tests demonstrated that this compound did not induce mutations in Salmonella strains or chromosomal aberrations in mammalian cells at tested concentrations . This suggests a favorable safety profile concerning genetic integrity.

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, which could suggest a role for this compound in anti-inflammatory therapies.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of methylthio-substituted phenols, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted according to OECD guidelines, where varying doses were administered to rats. The study found dose-dependent effects on body weight and biochemical markers such as alanine aminotransferase (ALT), indicating liver involvement. Histopathological evaluations revealed slight hypertrophy of hepatocytes at higher doses .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
1-[4-(Methylthio)phenyl]-2-methyl-2-propanolContains a methylthio group; tertiary alcoholAntimicrobial, potential antioxidant
1-[4-(Ethylthio)phenyl]-2-methyl-2-propanolEthylthio group instead of methylthioSimilar antimicrobial properties
4-(Ethylthio)acetophenoneKetone structure; precursor for synthesisNot directly compared but relevant for synthesis

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